chloro(trimethyl)silane;imidazol-1-yl(trimethyl)silane;trimethylsilyl (1Z)-N-trimethylsilylethanimidate
Overview
Description
Sylon BTZ: is a commercially available silylation reagent mixture consisting of N,O-bis(trimethylsilyl)acetamide, trimethylchlorosilane, and trimethylsilylimidazole. It is primarily used in gas chromatography and mass spectrometry for the derivatization of hydroxyl groups, converting them into trimethylsilyl ethers. This process enhances the volatility and stability of the analytes, making them more suitable for analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sylon BTZ is prepared by mixing N,O-bis(trimethylsilyl)acetamide, trimethylchlorosilane, and trimethylsilylimidazole in specific ratios. The mixture is typically used as a derivatization reagent without further modification.
Industrial Production Methods: The industrial production of Sylon BTZ involves the large-scale synthesis of its individual components, followed by their precise mixing in controlled environments to ensure consistency and purity. The production process adheres to stringent quality control measures to maintain the reagent’s effectiveness.
Chemical Reactions Analysis
Types of Reactions: Sylon BTZ primarily undergoes silylation reactions, where it reacts with hydroxyl groups to form trimethylsilyl ethers. This reaction is crucial for enhancing the volatility and stability of analytes in gas chromatography and mass spectrometry.
Common Reagents and Conditions:
Reagents: N,O-bis(trimethylsilyl)acetamide, trimethylchlorosilane, trimethylsilylimidazole.
Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures. Pyridine is often used as a solvent to facilitate the reaction.
Major Products Formed: The major products formed from the silylation reactions with Sylon BTZ are trimethylsilyl ethers. These products are more volatile and stable, making them suitable for analysis in gas chromatography and mass spectrometry.
Scientific Research Applications
Chemistry: Sylon BTZ is widely used in analytical chemistry for the derivatization of various compounds, including steroids, fatty acids, and mycotoxins. Its ability to enhance the volatility and stability of analytes makes it indispensable in gas chromatography and mass spectrometry.
Biology: In biological research, Sylon BTZ is used to analyze complex biological samples by converting non-volatile compounds into volatile derivatives. This application is crucial for studying metabolic pathways and identifying biomarkers.
Medicine: Sylon BTZ is employed in medical research to analyze pharmaceutical compounds and their metabolites. Its use in gas chromatography and mass spectrometry helps in the accurate quantification and identification of drugs and their breakdown products.
Industry: In the industrial sector, Sylon BTZ is used for quality control and assurance in the production of various chemicals and pharmaceuticals. Its ability to enhance the analytical capabilities of gas chromatography and mass spectrometry makes it a valuable tool for ensuring product consistency and safety.
Mechanism of Action
Sylon BTZ exerts its effects through silylation, a chemical reaction that involves the introduction of a trimethylsilyl group into a molecule. The silylation process enhances the volatility and stability of the analytes, making them more suitable for analysis in gas chromatography and mass spectrometry. The molecular targets of Sylon BTZ are hydroxyl groups, which are converted into trimethylsilyl ethers through the reaction.
Comparison with Similar Compounds
- N,O-bis(trimethylsilyl)trifluoroacetamide
- Trimethylchlorosilane
- Trimethylsilylimidazole
Comparison: Sylon BTZ is unique due to its specific mixture of N,O-bis(trimethylsilyl)acetamide, trimethylchlorosilane, and trimethylsilylimidazole. This combination provides a balanced reactivity and efficiency for silylation reactions. Compared to other silylation reagents, Sylon BTZ offers a more comprehensive solution for derivatization, making it a preferred choice in various analytical applications.
Properties
IUPAC Name |
chloro(trimethyl)silane;imidazol-1-yl(trimethyl)silane;trimethylsilyl (1Z)-N-trimethylsilylethanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NOSi2.C6H12N2Si.C3H9ClSi/c1-8(9-11(2,3)4)10-12(5,6)7;1-9(2,3)8-5-4-7-6-8;1-5(2,3)4/h1-7H3;4-6H,1-3H3;1-3H3/b9-8-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBHIAMPMUWWFU-ULDSSAIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N[Si](C)(C)C)O[Si](C)(C)C.C[Si](C)(C)N1C=CN=C1.C[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/[Si](C)(C)C)/O[Si](C)(C)C.C[Si](C)(C)N1C=CN=C1.C[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H42ClN3OSi4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101660-05-3 | |
Record name | BSA-TMSI-trimethylchlorosilane mixt. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101660053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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